

2,2,6-Trimethylheptane molecular structure

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Compound of Interest

Compound Name: **2,2,6-Trimethylheptane**

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An In-Depth Technical Guide to the Molecular Structure of **2,2,6-Trimethylheptane**

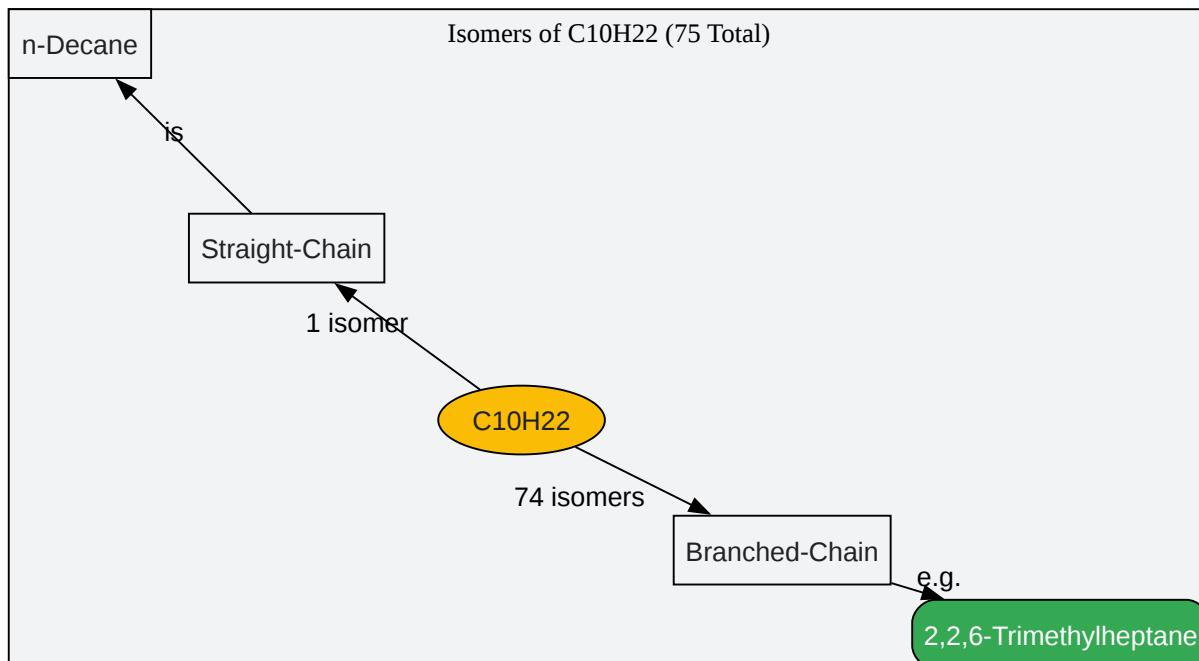
Abstract

This technical guide provides a comprehensive examination of the molecular structure of **2,2,6-trimethylheptane** (CAS No: 1190-83-6), a branched-chain alkane with the molecular formula $C_{10}H_{22}$ ^{[1][2][3][4]}. As one of the 75 structural isomers of decane, its specific arrangement of methyl groups imparts distinct physicochemical and spectroscopic properties^{[5][6][7]}. This document, intended for researchers, chemists, and drug development professionals, delves into the molecule's structural characterization, conformational analysis, and the spectroscopic principles underlying its identification. We will explore its isomeric context, three-dimensional nature governed by steric effects, and the analytical workflows used for its definitive elucidation.

Introduction: Isomeric Context and Nomenclature

2,2,6-Trimethylheptane is a saturated acyclic hydrocarbon belonging to the decane isomer group^{[7][8]}. The systematic IUPAC name precisely describes its carbon framework: a seven-carbon "heptane" chain is the longest contiguous chain, with three methyl group substituents located at positions 2, 2, and 6^{[1][3]}. This specific branching pattern distinguishes it from its 74 other structural isomers, such as the linear n-decane or other trimethylheptanes like 2,2,4-trimethylheptane^{[5][9][10]}. Understanding this structural isomerism is fundamental, as the connectivity of atoms dictates the molecule's physical properties, such as boiling point and density, and its chemical reactivity.

The presence of a gem-dimethyl group at the C2 position and an isopropyl group at the C6 terminus creates significant steric bulk at both ends of the main chain, a key feature influencing its conformational behavior and spectroscopic signature.



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Caption: Hierarchical classification of C₁₀H₂₂ isomers.

Core Molecular Structure and Physicochemical Properties

The fundamental structure of **2,2,6-trimethylheptane** consists of single carbon-carbon and carbon-hydrogen bonds. In alkanes, carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°^[11]. However, in highly branched alkanes, steric repulsion between bulky groups can cause slight deviations from this ideal angle to minimize strain^[11]. The molecule's key identifiers and properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₂	[1] [3] [12]
Molecular Weight	142.28 g/mol	[1] [13]
IUPAC Name	2,2,6-trimethylheptane	[1]
CAS Registry Number	1190-83-6	[1] [3] [14]
Canonical SMILES	CC(C)CCCC(C)(C)C	[1] [2]
InChIKey	FHJCGIUZJXWNET- UHFFFAOYSA-N	[1] [3]
Boiling Point (Predicted)	148-150 °C	[15]
Density (Predicted)	0.723 g/cm ³	[13]
XLogP3 (Lipophilicity)	4.9	[1]

Conformational Analysis: The Role of Steric Hindrance

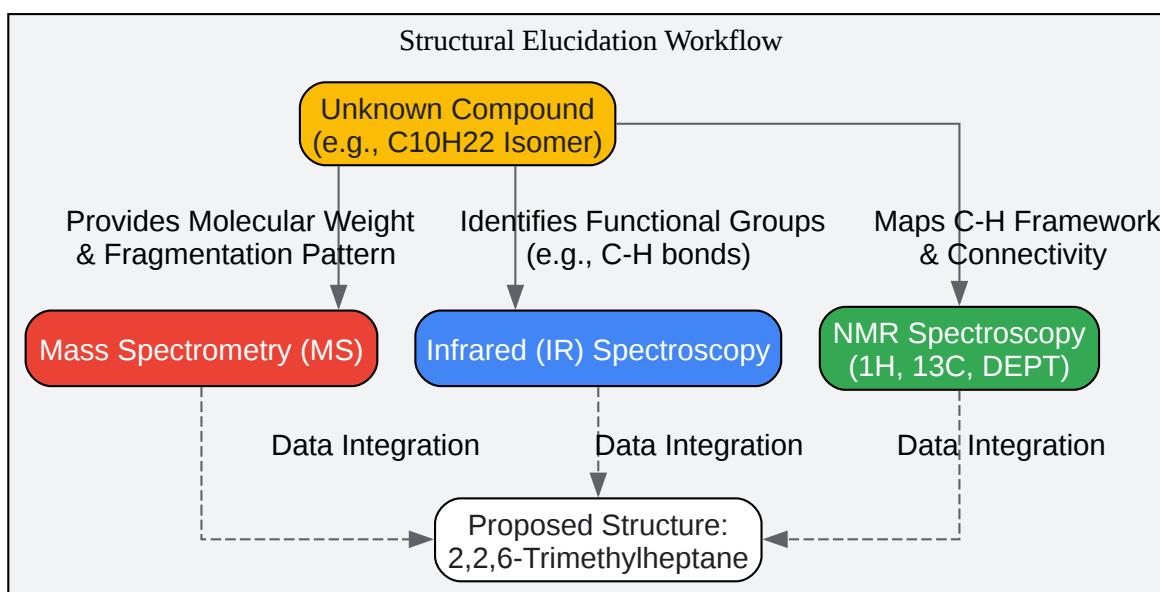
Conformational analysis investigates the three-dimensional arrangements of a molecule that arise from rotation around its single bonds[\[16\]](#)[\[17\]](#). For **2,2,6-trimethylheptane**, the rotations around the C-C bonds of the heptane backbone are heavily influenced by the bulky terminal groups.

- C2 Position: The presence of a tert-butyl-like group (a quaternary carbon bonded to three methyls and the main chain) at C2 creates significant steric strain. Rotation around the C2-C3 bond will have high energy barriers for eclipsed conformations where a methyl group at C2 aligns with the C4 of the chain.
- C6 Position: The C6 carbon is attached to an isopropyl group. While less bulky than the tert-butyl group, it still introduces considerable steric hindrance. Gauche interactions involving this isopropyl group and other parts of the chain will be energetically unfavorable compared to anti-conformations[\[18\]](#).

The molecule will predominantly adopt conformations that place these large groups in anti-periplanar arrangements to minimize van der Waals strain, leading to a more extended, staggered backbone structure[17]. The principle that "Big-Big is Bad" regarding eclipsing interactions is particularly relevant here, making conformations that bring the C1, C2-methyls, and C6-methyl/isopropyl groups into close proximity highly unstable[18].

Spectroscopic Elucidation

The definitive confirmation of **2,2,6-trimethylheptane**'s structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.



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Caption: A typical workflow for spectroscopic structure determination.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data. For **2,2,6-trimethylheptane**, the molecular ion peak (M^+) would be observed at $m/z = 142$. The

fragmentation pattern is dominated by the formation of stable carbocations through cleavage at the branched points.

- Key Fragmentation Pathways:

- Loss of a methyl group (M-15): Cleavage of a methyl group from either the C2 or C6 positions would result in a prominent peak at $m/z = 127$.
- Loss of an isopropyl group (M-43): Cleavage of the bond between C5 and C6 would lead to the loss of an isopropyl radical, yielding a stable secondary carbocation at $m/z = 99$.
- Loss of a tert-butyl group (M-57): Cleavage of the C2-C3 bond results in a highly stable tert-butyl cation at $m/z = 57$, which is often a base peak for molecules containing this moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework. Although a published spectrum is not readily available, the expected signals can be predicted with high confidence based on the molecular structure.

^1H NMR Predictions:

- ~0.85-0.90 ppm: A large singlet (9H) corresponding to the three equivalent methyl groups at the C2 position. The absence of adjacent protons results in a singlet.
- ~0.90-0.95 ppm: A doublet (6H) for the two equivalent methyl groups at the C7 position (part of the isopropyl group). This signal is split by the single proton on C6.
- ~1.10-1.30 ppm: A multiplet (4H) arising from the methylene protons at C3 and C4. These would be complex due to coupling with each other and adjacent protons.
- ~1.40-1.60 ppm: A multiplet (2H) from the methylene protons at C5.
- ~1.60-1.80 ppm: A multiplet (1H) from the single proton at C6, which would be split by the protons on C5 and the C7 methyl groups into a complex pattern (a multiplet or nonet).

^{13}C NMR Predictions: Due to molecular symmetry, fewer than 10 signals are expected.

- Quaternary Carbon (C2): One signal, downfield shifted due to branching.
- Tertiary Carbon (C6): One signal.
- Methylene Carbons (C3, C4, C5): Three distinct signals.
- Methyl Carbons: Three distinct signals: one for the three equivalent methyls at C2, one for the two equivalent methyls at C7, and one for the C1 methyl.

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum of **2,2,6-trimethylheptane** is relatively simple and primarily confirms the absence of functional groups.

- 2850-2960 cm^{-1} : Strong, sharp peaks corresponding to C-H stretching vibrations of the methyl (- CH_3) and methylene (- CH_2) groups[19].
- 1440-1480 cm^{-1} : C-H bending (scissoring) vibrations for methylene groups[19].
- 1370-1385 cm^{-1} : Characteristic C-H bending vibrations for methyl groups. The presence of both a gem-dimethyl and an isopropyl group would likely result in a distinct pattern in this region[19].

Experimental Protocol: Structural Verification by GC-MS

This protocol outlines a standard, self-validating method for analyzing a volatile alkane like **2,2,6-trimethylheptane**.

Objective: To confirm the molecular weight and fragmentation pattern of a putative **2,2,6-trimethylheptane** sample.

Methodology:

- System Validation:
 - Before analysis, inject a known calibration standard (e.g., perfluorotributylamine, PFTBA) to verify the mass accuracy and resolution of the mass spectrometer.

- Run a blank solvent injection (e.g., hexane) to ensure the system is free from contaminants.
- Sample Preparation:
 - Prepare a dilute solution of the sample (approx. 100 ppm) in a high-purity volatile solvent such as hexane. High concentration can lead to column overloading and poor peak shape.
- Gas Chromatography (GC) Parameters:
 - Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) suitable for hydrocarbon separation. Non-polar columns separate compounds primarily by boiling point[20].
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. This temperature program ensures separation from any potential impurities or isomers.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, high-energy method that ensures reproducible fragmentation patterns for library matching.
 - Mass Range: Scan from m/z 40 to 200. This range covers the expected molecular ion and key fragments.
 - Source Temperature: 230 °C.
- Data Analysis:
 - Integrate the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
 - Extract the mass spectrum from this peak.

- Verify the molecular ion peak at $m/z = 142$.
- Compare the observed fragmentation pattern (key ions at m/z 127, 99, 57) with a reference library (e.g., NIST) to confirm the identity of **2,2,6-trimethylheptane**^[3].

Conclusion

The molecular structure of **2,2,6-trimethylheptane** is a prime example of how specific atomic connectivity in an alkane isomer dictates its three-dimensional shape, physicochemical properties, and spectroscopic behavior. Its highly branched nature, characterized by sterically demanding groups at either end of the main chain, governs its conformational preferences. The definitive elucidation of this structure is achieved through a synergistic application of mass spectrometry, NMR, and IR spectroscopy, with each technique providing essential pieces of the structural puzzle. The protocols and principles outlined in this guide provide a robust framework for the analysis and understanding of this and other complex aliphatic hydrocarbons.

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